Monoethylglycinexylidide

Beschreibung

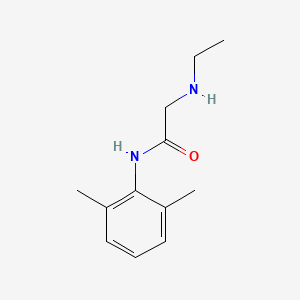

RN given refers to unlabeled parent cpd; metabolite of xylocaine; structure

Eigenschaften

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMRXPASUROZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228006 | |

| Record name | Monoethylglycinexylidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320465 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7728-40-7 | |

| Record name | Monoethylglycinexylidide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7728-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoethylglycinexylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoethylglycinexylidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORLIDOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Q99HC770 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monoethylglycinexylidide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

monoethylglycinexylidide chemical structure and properties

An In-depth Technical Guide to Monoethylglycinexylidide (MEGX)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MEGX), also known as Norlidocaine, is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine (B1675312).[1][2] It is formed in the liver through oxidative N-deethylation, a process primarily mediated by the cytochrome P450 enzymes, CYP3A4 and CYP1A2.[3][4] The rate of MEGX formation serves as a sensitive and valuable biomarker for hepatic function, finding clinical application in assessing the health of the liver, particularly in the contexts of chronic liver disease and liver transplantation.[5][6] While its pharmacological actions are similar to lidocaine, it is generally considered to be less potent.[3][7] This guide provides a comprehensive overview of the chemical structure, properties, metabolism, and analytical methodologies related to MEGX.

Chemical Structure and Properties

MEGX is an amino acid amide derivative formed from the components 2,6-dimethylaniline (B139824) and N-ethylglycine.[2][8]

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its commonly used hydrochloride salt.

Table 1: Physicochemical Properties of this compound (Free Base)

| Property | Value | Reference(s) |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | [2] |

| Synonyms | Norlidocaine, MEGX, Ethylglycylxylidide | [2][8] |

| CAS Number | 7728-40-7 | [8] |

| Molecular Formula | C₁₂H₁₈N₂O | [2] |

| Molecular Weight | 206.28 g/mol | [2] |

| Appearance | White to beige powder/solid | [8] |

| Boiling Point | 335.6 ± 30.0 °C (Predicted) | [8] |

| Density | 1.047 ± 0.06 g/cm³ (Predicted) | [8] |

| Water Solubility | 10 mg/mL | [8] |

| Solubility (pH 7.4) | 25.2 µg/mL | [2] |

| pKa | 8.04 (Predicted) | [8] |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| CAS Number | 7729-94-4 | [4][5] |

| Molecular Formula | C₁₂H₁₈N₂O • HCl | [4] |

| Formula Weight | 242.7 g/mol | [4] |

| Melting Point | 242-245 °C | [8] |

| Solubility | DMF: 1 mg/mL, DMSO: 5 mg/mL, Ethanol: 2 mg/mL, PBS (pH 7.2): 5 mg/mL | [4] |

Metabolism and Pharmacokinetics

MEGX is the initial and major metabolite in the biotransformation of lidocaine.[3] The metabolic cascade is a critical aspect of lidocaine's pharmacokinetics and toxicology.

Metabolic Pathway

Lidocaine is rapidly metabolized in the liver, with approximately 90% of the parent drug being converted. The primary pathway is N-dealkylation, which produces MEGX. This reaction is catalyzed mainly by CYP3A4 and, to a lesser extent, CYP1A2. MEGX is an active metabolite, possessing antiarrhythmic and convulsant properties, although it is about 80-90% as potent as lidocaine.[1][7] MEGX is subsequently metabolized further via a second N-dealkylation to the inactive metabolite, glycinexylidide (B194664) (GX).[1]

References

- 1. Lidocaine - Wikipedia [en.wikipedia.org]

- 2. This compound | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound formation measurement as a hepatic function test to assess severity of chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and safety of lidocaine and this compound in liposuction: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | 7728-40-7 [chemicalbook.com]

Synthesis of Monoethylglycinexylidide (MEGX) Analytical Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of monoethylglycinexylidide (MEGX), a primary metabolite of the local anesthetic lidocaine (B1675312). MEGX serves as a crucial analytical standard for pharmacokinetic studies, therapeutic drug monitoring, and as a biomarker for hepatic function. This document outlines a detailed two-step synthetic pathway, including experimental protocols for the synthesis of the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, and its subsequent reaction with ethylamine (B1201723) to yield MEGX. Furthermore, this guide details purification methods and provides a summary of analytical characterization techniques and expected data for the synthesized standard.

Introduction

This compound (MEGX) is the principal N-deethylated metabolite of lidocaine, formed in the liver by cytochrome P450 enzymes. Its formation and clearance are sensitive indicators of hepatic blood flow and microsomal function, making it a valuable biomarker in clinical diagnostics, particularly in the assessment of liver function and for monitoring patients undergoing liver transplantation. Accurate quantification of MEGX in biological matrices is therefore essential. The availability of a high-purity analytical standard is a prerequisite for the development and validation of sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), used for these purposes.

This guide presents a robust and reproducible method for the synthesis of MEGX with a purity suitable for use as an analytical reference standard.

Synthesis Pathway

The synthesis of this compound is accomplished through a two-step process, commencing with the acylation of 2,6-dimethylaniline (B139824), followed by nucleophilic substitution with ethylamine.

Figure 1: Two-step synthesis pathway for this compound (MEGX).

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This procedure details the synthesis of the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, from 2,6-dimethylaniline and chloroacetyl chloride.

Materials:

-

2,6-Dimethylaniline

-

Chloroacetyl chloride

-

Glacial acetic acid

-

Sodium acetate (B1210297)

-

Deionized water

Procedure:

-

In a flask equipped with a magnetic stirrer and under a fume hood, dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled solution while stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

In a separate beaker, prepare a solution of sodium acetate in deionized water.

-

Slowly add the sodium acetate solution to the reaction mixture. A precipitate of 2-chloro-N-(2,6-dimethylphenyl)acetamide will form.

-

Continue stirring the mixture for one hour.

-

Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and salts.

-

Dry the product, a white to off-white solid, under vacuum.

Expected Yield: 85-95%

Step 2: Synthesis of this compound (MEGX)

This protocol describes the N-alkylation of the intermediate with ethylamine to produce MEGX.

Materials:

-

2-Chloro-N-(2,6-dimethylphenyl)acetamide

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or as a neat liquid)

-

Toluene

-

Sodium carbonate (or another suitable base)

-

Deionized water

-

Anhydrous sodium sulfate

-

Hexanes (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chloro-N-(2,6-dimethylphenyl)acetamide in toluene.

-

Add a suitable base, such as sodium carbonate, to the suspension.

-

Add an excess of ethylamine to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove any inorganic salts.

-

Wash the filtrate with deionized water to remove any remaining salts and unreacted ethylamine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

Purification of this compound (MEGX)

To achieve the high purity required for an analytical standard, the crude MEGX should be purified. Recrystallization is a suitable method.

Procedure:

-

Dissolve the crude MEGX product in a minimal amount of a hot solvent, such as hexanes or an ethanol/water mixture.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified MEGX crystals under vacuum.

Expected Overall Yield: 60-75% (based on the two steps)

Analytical Characterization

The identity and purity of the synthesized MEGX analytical standard should be confirmed using a combination of spectroscopic and chromatographic techniques.

Data Presentation

| Parameter | Expected Value |

| Chemical Name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide |

| Synonyms | This compound, Norlidocaine |

| CAS Number | 7728-40-7 |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.28 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Purity (HPLC) | ≥ 98% |

| ¹H NMR (Predicted) | See Table 2 for predicted chemical shifts |

| ¹³C NMR (Predicted) | See Table 3 for predicted chemical shifts |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 207.15 |

Table 1: Physicochemical and Purity Data for this compound (MEGX).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0-7.2 | m | 3H | Aromatic protons |

| ~3.4 | s | 2H | -C(=O)-CH₂-N- |

| ~2.8 | q | 2H | -N-CH₂-CH₃ |

| ~2.2 | s | 6H | Aromatic -CH₃ |

| ~1.1 | t | 3H | -N-CH₂-CH₃ |

Table 2: Predicted ¹H NMR Spectral Data for MEGX. Note: These are predicted values and should be confirmed by experimental data.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~172 | -C=O (Amide) |

| ~135 | Aromatic C (quaternary, C-N) |

| ~134 | Aromatic C (quaternary, C-CH₃) |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~55 | -C(=O)-CH₂-N- |

| ~45 | -N-CH₂-CH₃ |

| ~18 | Aromatic -CH₃ |

| ~15 | -N-CH₂-CH₃ |

Table 3: Predicted ¹³C NMR Spectral Data for MEGX. Note: These are predicted values and should be confirmed by experimental data.

Experimental Workflow for Characterization

Figure 2: Workflow for the analytical characterization of synthesized MEGX.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound (MEGX) as an analytical standard. By following the outlined two-step synthesis, purification, and analytical characterization procedures, researchers, scientists, and drug development professionals can reliably produce high-purity MEGX. The availability of this in-house synthesized standard will facilitate accurate and precise quantification of this important lidocaine metabolite in various research and clinical applications, ultimately contributing to a better understanding of lidocaine's pharmacokinetics and the assessment of hepatic function.

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Monoethylglycinexylidide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethylglycinexylidide (MEGX) is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine (B1675312).[1][2] Possessing 80% to 90% of the anesthetic and antiarrhythmic potency of its parent compound, MEGX is a significant contributor to both the therapeutic and potential toxic effects of lidocaine administration.[1] A thorough understanding of its pharmacokinetic profile and bioavailability is therefore crucial for optimizing lidocaine therapy and for the development of new chemical entities that may be metabolized to MEGX. This guide provides a comprehensive overview of the current scientific knowledge regarding the pharmacokinetics and bioavailability of MEGX, including its metabolic formation, distribution, and elimination, as well as the analytical methodologies used for its quantification.

Metabolism and Formation of this compound

MEGX is formed in the liver through the N-deethylation of lidocaine. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP3A4.[2] Following its formation, MEGX can be further metabolized via deethylation to the inactive metabolite glycinexylidide (B194664) (GX).[2]

Caption: Metabolic pathway of lidocaine to MEGX and GX.

Pharmacokinetics of this compound

The pharmacokinetic properties of MEGX have been investigated in various species, primarily following the administration of lidocaine. The data presented below summarizes key pharmacokinetic parameters of MEGX observed in these studies.

Pharmacokinetic Parameters of MEGX in Humans (following Lidocaine Administration)

| Parameter | Value | Study Context |

| Peak Plasma Concentration (Cmax) | Comparable to lidocaine concentrations following oral lidocaine administration.[3] | Following oral administration of 100, 300, and 500 mg lidocaine hydrochloride monohydrate.[3] |

| Time to Peak (Tmax) | 8 to 28 hours (for lidocaine + MEGX) | Following infiltration of 19.9 to 27.6 mg/kg lidocaine during liposuction.[1] |

| Area Under the Curve (AUC) | Dose-normalized AUC is constant and independent of the route of lidocaine administration (IV or oral).[3] | Following intravenous and oral administration of lidocaine.[3] |

Pharmacokinetic Parameters of MEGX in Animals (following Lidocaine Administration)

| Species | Route of Lidocaine Administration | Dose of Lidocaine | MEGX Cmax | MEGX Tmax | MEGX Half-life (t½) |

| Cats (Awake) | Intravenous | 2 mg/kg | 230 ± 23 ng/mL | 30 minutes | ~1.3 hours[1] |

| Cats (Isoflurane Anesthetized) | Intravenous | 2 mg/kg | 87 ± 21 ng/mL[1] | 19 ± 9.5 minutes[1] | ~1.3 hours[1] |

| Goat Kids | Subcutaneous | 1% lidocaine (0.5 mL per site) | 0.31 ± 0.32 µg/mL | 1.53 ± 0.61 hours | 3.19 ± 1.21 hours[4] |

| Horses | Intravenous | 100 mg | - | - | Elimination micro-constant (Ke) = 1.69 (1.03-1.99)/hr |

| Horses | Subcutaneous | 200 mg | - | - | Ke = 1.13 (0.69-1.33)/hr |

Bioavailability of this compound

A significant gap in the current scientific literature is the lack of data on the absolute bioavailability of MEGX following direct oral administration. The available pharmacokinetic studies have focused on the formation and disposition of MEGX as a metabolite of lidocaine. The oral bioavailability of lidocaine itself is low, around 35%, due to extensive first-pass metabolism in the liver.[5] While the dose-normalized area under the MEGX concentration-time curve is independent of the route of lidocaine administration, this does not provide direct information on the extent of MEGX absorption if it were to be administered orally.[3]

Implications of the Data Gap: The absence of oral bioavailability data for MEGX makes it challenging to predict its systemic exposure and potential effects if it were to be developed as a standalone therapeutic agent or if it were to be ingested directly. Further research involving the direct oral administration of MEGX is necessary to determine its absolute bioavailability and to fully characterize its pharmacokinetic profile.

Experimental Protocols

In Vivo Pharmacokinetic Study of MEGX in an Animal Model (Synthesized Protocol)

This protocol is a synthesized representation based on common methodologies reported in the literature for pharmacokinetic studies of lidocaine and its metabolites.

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

1. Animal Model and Acclimatization:

-

Species: Male Sprague-Dawley rats (or other appropriate species like Beagle dogs or rabbits).

-

Weight: 250-300 g.

-

Acclimatization: Animals are housed in a controlled environment (e.g., 12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the study. They are provided with standard chow and water ad libitum.

2. Drug Administration:

-

Route: Intravenous (IV) bolus injection of lidocaine hydrochloride via a tail vein or a surgically implanted catheter.

-

Dose: A non-toxic dose that allows for quantifiable levels of MEGX (e.g., 2 mg/kg).

-

Vehicle: Sterile saline or other appropriate vehicle.

3. Blood Sampling:

-

Method: Serial blood samples (e.g., 0.2 mL) are collected from a cannulated jugular vein or via retro-orbital bleeding at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose).

-

Anticoagulant: Blood is collected into tubes containing an anticoagulant such as EDTA or heparin.

4. Sample Processing and Storage:

-

Plasma Separation: Blood samples are immediately centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Storage: The resulting plasma samples are stored at -80°C until analysis to ensure the stability of the analytes.

5. Analytical Methodology: Quantification of MEGX by LC-MS/MS

A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically employed for the quantification of MEGX in plasma samples.

-

Sample Preparation:

-

Protein Precipitation: Plasma samples are first treated with a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727), to remove proteins that can interfere with the analysis.

-

Solid-Phase Extraction (SPE): Further cleanup of the sample may be performed using a solid-phase extraction cartridge to isolate MEGX and remove other endogenous components.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 50 x 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 5 mmol/L ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed to separate MEGX from other components in the sample.

-

Flow Rate: A typical flow rate is around 0.2 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged MEGX molecules.

-

Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for MEGX are monitored (e.g., m/z 207.1 → 58.0).[6]

-

Internal Standard: A suitable internal standard (e.g., a deuterated analog of MEGX or a structurally similar compound) is added to the samples to correct for variations in sample processing and instrument response.

-

6. Pharmacokinetic Data Analysis:

-

Plasma concentration-time data for MEGX are analyzed using non-compartmental analysis with software such as WinNonlin.

-

Key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t½), are calculated.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for both lidocaine and MEGX is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[5] This inhibition prevents the propagation of action potentials, leading to local anesthesia and antiarrhythmic effects.

In addition to sodium channel blockade, recent evidence suggests that MEGX may also interact with other ion channels. Specifically, MEGX has been shown to inhibit hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. HCN channels are crucial for regulating rhythmic activity in the heart and brain.

Caption: Signaling pathways affected by MEGX.

The inhibition of HCN channels by MEGX could contribute to the central nervous system and cardiac effects observed with high concentrations of lidocaine. Further research is needed to fully elucidate the clinical significance of this interaction.

Conclusion

This compound is a pharmacologically active metabolite of lidocaine that plays a significant role in its overall clinical effect. While its pharmacokinetic profile following lidocaine administration has been characterized in various species, a critical knowledge gap exists regarding its absolute oral bioavailability. The development of robust analytical methods, such as LC-MS/MS, has enabled the precise quantification of MEGX in biological matrices, facilitating a deeper understanding of its disposition. The primary mechanism of action of MEGX is the blockade of voltage-gated sodium channels, with emerging evidence suggesting a potential role for HCN channel inhibition. Future research should focus on determining the oral bioavailability of MEGX to provide a more complete picture of its pharmacokinetic properties and to better assess its potential as a therapeutic agent.

References

- 1. avmajournals.avma.org [avmajournals.avma.org]

- 2. ClinPGx [clinpgx.org]

- 3. Pharmacokinetics of lidocaine and its deethylated metabolite: dose and time dependency studies in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Lidocaine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

The Metabolic Conversion of Lidocaine to Monoethylglycinexylidide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway leading to the formation of monoethylglycinexylidide (MEGX) from lidocaine (B1675312). Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism, primarily through N-deethylation, to produce its pharmacologically active metabolite, MEGX. The formation of MEGX is a critical determinant of both the therapeutic efficacy and potential toxicity of lidocaine. This document details the enzymatic processes involved, presents key quantitative data from various studies in structured tables, outlines detailed experimental protocols for the analysis of this metabolic conversion, and provides visual representations of the metabolic pathway and experimental workflows.

Introduction

The metabolism of lidocaine is a rapid and complex process predominantly occurring in the liver.[1] The primary metabolic route is the oxidative N-deethylation of the tertiary amine, resulting in the formation of this compound (MEGX).[1] MEGX is not an inactive byproduct; it exhibits significant pharmacological activity, retaining approximately 80-90% of the antiarrhythmic and anticonvulsant properties of the parent drug.[1] Consequently, understanding the dynamics of the lidocaine to MEGX conversion is paramount for optimizing dosing regimens, predicting drug-drug interactions, and ensuring patient safety. The rate of MEGX formation is also utilized as a sensitive measure of hepatic function.[2]

The Core Metabolic Pathway

The conversion of lidocaine to MEGX is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[1] While several CYP isoforms have been investigated, CYP3A4 and CYP1A2 have been identified as the major contributors to this metabolic step.[1][3][4]

-

CYP3A4: This is the most abundant CYP enzyme in the human liver and plays a significant role in the metabolism of a vast array of xenobiotics.[5] In vitro studies using human liver microsomes and recombinant CYP3A4 have confirmed its role in the N-deethylation of lidocaine.[6]

-

CYP1A2: This isoform is also a key player in lidocaine metabolism. Studies have shown that at lower, therapeutically relevant concentrations of lidocaine, CYP1A2 is the predominant enzyme responsible for MEGX formation.[3][4] At higher concentrations, the contribution of CYP3A4 becomes more significant.[3][4]

The metabolic process can be summarized as follows:

Lidocaine + O₂ + NADPH + H⁺ ---(CYP3A4/CYP1A2)--> MEGX + H₂O + NADP⁺

MEGX can be further metabolized through another N-deethylation step to form glycine (B1666218) xylidide (GX), which is largely inactive.[1]

Metabolic Pathway Diagram

References

- 1. ClinPGx [clinpgx.org]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Functional assessment of CYP3A4 allelic variants on lidocaine metabolism in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lidocaine metabolism in human liver microsomes by cytochrome P450IIIA4 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Cytochrome P450 in MEGX Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of monoethylglycinexylidide (MEGX) from the anesthetic drug lidocaine (B1675312) is a critical metabolic pathway, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. This process is not only fundamental to the clearance of lidocaine but has also been extensively investigated as a dynamic liver function test. This technical guide provides an in-depth examination of the role of cytochrome P450 in MEGX formation, detailing the key isozymes involved, their kinetic properties, and the experimental methodologies used to elucidate this metabolic conversion. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to aid in study design and replication. Visual diagrams of the metabolic pathway and experimental workflows are included to facilitate a comprehensive understanding of the core concepts.

Introduction

Lidocaine, a widely used local anesthetic and antiarrhythmic agent, undergoes extensive hepatic metabolism.[1] The primary and most significant initial step in its biotransformation is the N-deethylation to form this compound (MEGX).[2][3] This reaction is catalyzed by cytochrome P450 enzymes, a diverse group of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics and endogenous compounds.[4] The rate of MEGX formation serves as a sensitive and dynamic indicator of hepatic metabolic capacity and blood flow, leading to the development of the "MEGX test" for real-time assessment of liver function.[5][6][7] Understanding the specific CYP isozymes responsible for this conversion and their regulation is paramount for predicting drug-drug interactions, assessing liver health, and optimizing therapeutic strategies involving lidocaine.

Cytochrome P450 Isozymes in MEGX Formation

In vitro studies utilizing human liver microsomes and recombinant human CYP isoforms have identified two principal enzymes responsible for the N-deethylation of lidocaine to MEGX: CYP3A4 and CYP1A2 .[8][9][10] While other isoforms such as CYP2C9, CYP2C19, CYP2D6, and CYP2E1 have been investigated, their roles in MEGX formation are considered negligible.[8][9]

Initially, CYP3A4 was proposed as the main contributor to MEGX formation.[2][11] It is the most abundant CYP enzyme in the human liver and is responsible for the metabolism of a wide range of drugs.[12][13] However, subsequent research has revealed a more complex interplay, with CYP1A2 playing a significant, and in some contexts, a dominant role.[3][8][14]

The relative contribution of CYP3A4 and CYP1A2 to lidocaine N-deethylation appears to be dependent on the substrate concentration. At low, therapeutically relevant concentrations of lidocaine (e.g., 5 µM), CYP1A2 is the major isoform catalyzing MEGX formation.[8][9][10] Conversely, at higher lidocaine concentrations (e.g., 800 µM), the contribution of CYP3A4 becomes more prominent.[8][9] This dual involvement complicates the use of the MEGX test as a specific marker for CYP3A4 activity alone.[8][9]

Quantitative Data on MEGX Formation

The following table summarizes the key quantitative data regarding the involvement of CYP isozymes in MEGX formation, compiled from various in vitro studies.

| Parameter | CYP Isozyme | Value | Lidocaine Concentration | Source |

| Inhibition of MEGX Formation | Anti-CYP1A1/2 Antibodies | >75% | 5 µM | [8][9][10] |

| Furafylline (CYP1A2 inhibitor) | ~60% | 5 µM | [8][9][10] | |

| Troleandomycin (CYP3A4 inhibitor) | ~50% | 800 µM | [8][9] | |

| Sulfaphenazole (CYP2C9 inhibitor) | ~30% | Not specified | [8][9] | |

| Lidocaine Clearance (in vivo) | Fluvoxamine (CYP1A2 inhibitor) | 60% decrease (healthy subjects) | 1 mg/kg IV | [14] |

| Fluvoxamine (CYP1A2 inhibitor) | 44% decrease (mild liver dysfunction) | 1 mg/kg IV | [14] | |

| Rifampicin (CYP3A4 inducer) | 15% increase | 50 mg IV | [2] | |

| MEGX Plasma Concentration | Rifampicin (CYP3A4 inducer) | Insignificant increase | 50 mg IV | [2][15] |

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Lidocaine to MEGX

The metabolic conversion of lidocaine to MEGX is a Phase I oxidative reaction. The following diagram illustrates this primary metabolic step.

Experimental Workflow for In Vitro MEGX Formation Assay

A typical experimental workflow to investigate the role of specific CYP isozymes in MEGX formation is depicted below. This process generally involves incubation of the substrate with a source of enzymes, followed by analysis of the product.

References

- 1. Lidocaine - Wikipedia [en.wikipedia.org]

- 2. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review [mdpi.com]

- 5. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Involvement of CYP1A2 and CYP3A4 in lidocaine N-deethylation and 3-hydroxylation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Chapter 18: Cytochrome P450 3A4 and Lidocaine Metabolism – Liposuction 101 Liposuction Training [liposuction101.com]

- 13. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Formation of Monoethylglycinexylidide (MEGX) from Systemic Lidocaine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the in vivo conversion of systemically administered lidocaine (B1675312) to its primary active metabolite, monoethylglycinexylidide (MEGX). This process serves as a critical indicator of hepatic function and is a key consideration in drug metabolism and development. This document details the underlying metabolic pathways, presents quantitative data from various clinical studies, and outlines the experimental protocols utilized for its assessment.

Introduction

Lidocaine, a widely used local anesthetic and antiarrhythmic drug, undergoes extensive hepatic metabolism. The initial and most significant metabolic step is the N-deethylation of lidocaine to form MEGX.[1] This reaction is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme located in the liver.[2] The rate of MEGX formation is therefore sensitive to both hepatic blood flow and the metabolic capacity of the liver, making it a valuable dynamic liver function test.[3] The "MEGX test" involves administering a controlled dose of lidocaine and measuring the subsequent plasma concentration of MEGX at specific time points.[4]

Metabolic Pathway of Lidocaine to MEGX

The biotransformation of lidocaine to MEGX is a phase I metabolic reaction. The process involves the oxidative removal of one of the two ethyl groups from the tertiary amine of the lidocaine molecule. This N-deethylation is primarily mediated by CYP3A4 in human liver microsomes.[2] MEGX itself is an active metabolite, possessing about 80% of the antiarrhythmic potency of lidocaine, and is further metabolized to glycinexylidide (B194664) (GX).[1]

Caption: Metabolic pathway of lidocaine to MEGX.

Quantitative Data on MEGX Formation

The formation of MEGX from lidocaine has been quantified in numerous studies across different patient populations. The following tables summarize key pharmacokinetic parameters and MEGX concentrations from selected studies.

Table 1: Pharmacokinetics of Lidocaine and MEGX in Healthy Volunteers

| Parameter | Value | Study Population | Reference |

| Lidocaine Plasma Clearance | 7.5 ± 1.2 mL/min/kg | 10 healthy volunteers | [2] |

| Lidocaine Plasma Clearance (after Rifampicin (B610482) induction) | 8.6 ± 2.0 mL/min/kg | 10 healthy volunteers | [2] |

| Lidocaine Clearance | 6.4 mL/kg/min | 8 healthy volunteers | [4] |

| Lidocaine Clearance (with Erythromycin) | 5.8 mL/kg/min | 8 healthy volunteers | [4] |

| Lidocaine Clearance | 58 ± 18 L/hr | 8 healthy male volunteers | [5] |

| Lidocaine Clearance (with MEGX co-administration) | 48 ± 13 L/hr | 8 healthy male volunteers | [5] |

Table 2: MEGX Concentrations in Different Clinical Populations

| Population | MEGX Concentration (15 min post-lidocaine) | MEGX Concentration (30 min post-lidocaine) | Reference |

| Normal Controls | 67 ng/mL (median) | - | [6] |

| Chronic Hepatitis | 43 ng/mL (median) | - | [6] |

| Cirrhosis | 24 ng/mL (median) | - | [6] |

| Patients without Cirrhosis | - | 77.8 ± 25 ng/mL | [7] |

| Patients with Cirrhosis (Child-Pugh A) | - | 43.3 ± 25 ng/mL | [7] |

| Patients with Cirrhosis (Child-Pugh B & C) | - | 11.5 ± 7.1 ng/mL | [7] |

| Healthy Volunteers (Day 7, pre-induction) | - | 61 ± 14 µg/L (normalized) | [2][8] |

| Healthy Volunteers (Day 14, post-Rifampicin) | - | 82 ± 34 µg/L (normalized) | [2][8] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to investigate the in vivo formation of MEGX from lidocaine.

Study in Healthy Volunteers with CYP3A4 Induction

-

Objective: To assess the effect of CYP3A4 induction by rifampicin on lidocaine and MEGX pharmacokinetics.[2]

-

Protocol:

-

Baseline (Day 1 & 7): An intravenous dose of 50 mg of lidocaine was administered. Blood samples were collected at multiple time points over 300 minutes.[2][8]

-

Induction Phase (Day 7-12): Subjects received 600 mg of rifampicin daily.[2][8]

-

Post-Induction (Day 11 & 14): The lidocaine administration and blood sampling protocol was repeated.[2][8]

-

-

Analytical Method: Lidocaine and MEGX concentrations in plasma were determined by high-performance liquid chromatography (HPLC) and fluorescence polarization immunoassay (FPIA).[2]

MEGX Test in Patients with Liver Disease

-

Objective: To evaluate the utility of the MEGX test in assessing the severity of chronic liver disease.[6]

-

Subjects: 26 normal controls, 24 adults with chronic hepatitis, and 47 patients with cirrhosis.[6]

-

Protocol:

-

Analytical Method: Serum MEGX concentration was measured using a fluorescence polarization immunoassay.[6]

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of MEGX formation.

Caption: A generalized experimental workflow for MEGX formation studies.

Analytical Methodologies

The accurate quantification of lidocaine and MEGX in biological matrices is crucial for pharmacokinetic and metabolic studies. Several analytical techniques are commonly employed:

-

High-Performance Liquid Chromatography (HPLC): HPLC methods offer high specificity and sensitivity for the simultaneous determination of lidocaine and its metabolites.[2][9]

-

Fluorescence Polarization Immunoassay (FPIA): FPIA is a rapid and convenient method for measuring MEGX concentrations and is often used in clinical settings for the MEGX test.[4][6][10] It is important to note that some immunoassays may show cross-reactivity with other lidocaine metabolites, such as 3-OH-MEGX.[3][9]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides the highest level of sensitivity and specificity for the quantification of lidocaine, MEGX, and other metabolites like GX.[1]

Clinical Significance and Applications

The in vivo formation of MEGX is a clinically relevant marker for several reasons:

-

Assessment of Liver Function: The MEGX test is a dynamic measure of hepatic metabolic capacity and blood flow, providing valuable prognostic information in patients with liver disease, such as cirrhosis, and in the context of liver transplantation.[3][7][11][12]

-

Drug-Drug Interaction Studies: Since lidocaine is primarily metabolized by CYP3A4, the MEGX formation rate can be used as a probe to study the inducing or inhibiting effects of other drugs on this major drug-metabolizing enzyme.[2]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the formation and clearance of the active metabolite MEGX is essential for developing comprehensive PK/PD models of lidocaine to predict its therapeutic and toxic effects.[5]

Conclusion

The in vivo formation of MEGX from systemic lidocaine is a well-characterized metabolic process of significant interest to researchers, clinicians, and drug development professionals. The rate of this conversion provides a sensitive index of hepatic function and CYP3A4 activity. The methodologies for its assessment are well-established, with a variety of analytical techniques available for accurate quantification. The data summarized in this guide highlight the utility of studying MEGX formation in understanding liver physiology and pathology, as well as in the broader context of drug metabolism and pharmacokinetics.

References

- 1. Evaluation of Lidocaine and Metabolite Pharmacokinetics in Hyaluronic Acid Injection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MEGX test: a tool for the real-time assessment of hepatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Correlation between midazolam and lignocaine pharmacokinetics and MEGX formation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics and pharmacodynamics of lignocaine and MEGX in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measuring lidocaine metabolite--monoethylglycinexylidide as a quantitative index of hepatic function in adults with chronic hepatitis and cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The lidocaine (MEGX) test as an index of hepatic function: its clinical usefulness in liver surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The lignocaine metabolite (MEGX) liver function test and P-450 induction in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The this compound test does not correctly evaluate lidocaine metabolism after ischemic liver injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Liver function tests and lidocaine metabolism (MEGX test) during i.v. CMF therapy in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound formation measurement as a hepatic function test to assess severity of chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lidocaine metabolite formation as a measure of liver function in patients with cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of Monoethylglycinexylidide (MEGX): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethylglycinexylidide (MEGX) is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine (B1675312). Formed in the liver through N-deethylation, MEGX possesses both therapeutic and toxic properties that are of significant interest in clinical toxicology and drug development. This technical guide provides a comprehensive overview of the toxicological profile of MEGX, summarizing key data, outlining experimental methodologies, and visualizing relevant biological pathways to support further research and safety assessment.

General Information

| IUPAC Name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide |

| Synonyms | Norlidocaine, L-86 |

| CAS Number | 7728-40-7 |

| Molecular Formula | C12H18N2O |

| Molecular Weight | 206.28 g/mol |

| Primary Parent Compound | Lidocaine |

Metabolism of Lidocaine to MEGX

Lidocaine is extensively metabolized in the liver, primarily by the cytochrome P450 isoform CYP3A4, to form this compound. MEGX is subsequently hydrolyzed to glycinexylidide (B194664) (GX), which is largely inactive. The formation of MEGX is a critical step in both the therapeutic action and the potential toxicity of lidocaine.

Caption: Metabolic pathway of lidocaine to MEGX and GX.

Toxicological Summary

Acute Toxicity

MEGX is classified as "Toxic if swallowed" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[1]. Its acute toxicity profile is qualitatively similar to that of lidocaine, primarily manifesting as central nervous system (CNS) and cardiovascular effects[2][3].

Quantitative Acute Toxicity Data

| Parameter | Species | Route | Value | Reference |

| GHS Classification | - | Oral | Acute Toxicity 3 (H301: Toxic if swallowed) | [1] |

| Convulsant Dose (Lidocaine + MEGX) | Goat kids | IV | 12.31 ± 1.42 mg/kg BW (Lidocaine dose) | [4] |

| Convulsant Plasma Conc. (Lidocaine) | Goat kids | IV | 13.59 ± 2.34 µg/mL | [4] |

| Convulsant Plasma Conc. (MEGX) | Goat kids | IV | 0.39 µg/mL | [4] |

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is a lack of specific studies on the genotoxicity, carcinogenicity, and reproductive and developmental toxicity of this compound. The available data primarily focus on lidocaine and its other metabolites, such as 2,6-xylidine. Standard ICH guidelines for genotoxicity testing include a battery of in vitro and in vivo assays to assess gene mutations, chromosomal aberrations, and other DNA damage.

Experimental Protocols (General)

-

Genotoxicity: Standard assays would include the Ames test (bacterial reverse mutation assay), in vitro mammalian cell chromosomal aberration test or mouse lymphoma assay, and an in vivo micronucleus test in rodents.

-

Carcinogenicity: Long-term bioassays in two rodent species are typically conducted to evaluate carcinogenic potential.

-

Reproductive and Developmental Toxicity: These studies involve assessing effects on fertility and early embryonic development, embryo-fetal development, and pre- and postnatal development, including maternal function.

Due to the absence of specific data for MEGX, a definitive assessment of its potential in these areas cannot be made.

Mechanisms of Toxicity

The toxicity of MEGX is closely linked to its pharmacological action as a sodium channel blocker, similar to its parent compound, lidocaine. However, emerging evidence suggests the involvement of other mechanisms, including effects on other ion channels and mitochondrial function.

Neurotoxicity

The primary mechanism of neurotoxicity is the blockade of voltage-gated sodium channels in neurons. At high concentrations, this can lead to an initial phase of CNS excitation (e.g., seizures) followed by depression (e.g., coma, respiratory depression).

References

- 1. This compound | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and safety of lidocaine and this compound in liposuction: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Plasma concentrations of this compound during and after breast augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

In-depth Technical Guide: Monoethylglycinexylidide (MEGX) Inhibition of Glycine Transporter 1 (GlyT1)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the inhibitory action of monoethylglycinexylidide (MEGX), an active metabolite of lidocaine (B1675312), on the Glycine (B1666218) Transporter 1 (GlyT1). GlyT1 is a critical regulator of glycine concentrations in the central nervous system (CNS), playing a key role in modulating both inhibitory glycinergic neurotransmission and excitatory glutamatergic signaling via the N-methyl-D-aspartate (NMDA) receptor. The inhibition of GlyT1 by MEGX presents a novel mechanism that may contribute to the analgesic effects of systemic lidocaine. This document details the current understanding of this interaction, including quantitative data on its inhibitory effects and the experimental protocols used to elucidate these findings. The information is intended to support further research and drug development efforts targeting the glycinergic system.

Introduction to Glycine Transporter 1 (GlyT1)

Glycine is a crucial amino acid in the CNS, acting as an inhibitory neurotransmitter primarily in the spinal cord and brainstem, and as a mandatory co-agonist at NMDA receptors throughout the brain.[1] The extracellular concentrations of glycine are tightly regulated by specific transporters. GlyT1, encoded by the SLC6A9 gene, is a sodium- and chloride-dependent transporter predominantly expressed on glial cells (astrocytes) in the forebrain.[2][3] Its primary function in this region is to maintain subsaturating levels of glycine at the NMDA receptor's co-agonist binding site, thereby modulating glutamatergic neurotransmission.[4] Inhibition of GlyT1 leads to an elevation of synaptic glycine, which enhances NMDA receptor function.[1] This mechanism is a key therapeutic strategy being explored for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[1][5]

This compound (MEGX) as a GlyT1 Inhibitor

This compound (MEGX) is a primary and pharmacologically active metabolite of the local anesthetic and antiarrhythmic drug, lidocaine.[6][7] It is formed in the liver through oxidative de-ethylation.[8] While lidocaine itself only impacts glycine transport at toxic concentrations, its metabolite MEGX has been identified as an inhibitor of GlyT1 at clinically relevant concentrations.[2][9] This discovery suggests that the analgesic properties of systemically administered lidocaine may be, in part, mediated by the action of MEGX on GlyT1.[2][10]

Mechanism of Action

Research indicates that MEGX inhibits the function of GlyT1, leading to a reduction in the uptake of glycine from the synaptic cleft.[2][10] This elevates extracellular glycine levels, which can potentiate NMDA receptor activity. The interaction of MEGX with GlyT1 is distinct from another lidocaine metabolite, N-ethylglycine, which acts as an alternative substrate for the transporter.[2] The precise nature of MEGX's inhibitory mechanism (e.g., competitive, non-competitive) is an area of ongoing investigation. However, studies have shown that the inhibitory effect of a combination of lidocaine and its metabolites on glycine uptake is diminished at higher extracellular glycine concentrations, which may suggest a competitive component to the inhibition.[2]

Quantitative Data: MEGX Inhibition of GlyT1

The following table summarizes the key quantitative findings from studies investigating the inhibitory effect of MEGX on GlyT1. The primary source for this data is the research conducted by Werdehausen et al. (2012).[2][9][10]

| Parameter | Compound | Value | Experimental System | Source |

| Inhibition of Glycine Uptake | MEGX | Significant reduction (P < 0.05) | Primary Rat Astrocytes | [2][9][10] |

| Inhibition of Glycine-induced Currents | MEGX | Significant inhibition (P < 0.05) | GlyT1-expressing Xenopus laevis oocytes | [2][9][10] |

| EC₅₀ (as an alternative substrate) | N-ethylglycine | 55 μM | GlyT1-expressing Xenopus laevis oocytes | [2][9][10] |

Note: Specific IC₅₀ or Kᵢ values for MEGX are not detailed in the available abstracts and would require access to the full-text article for a more detailed quantitative analysis.

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that established MEGX as a GlyT1 inhibitor.

[¹⁴C]-Glycine Uptake Assay in Primary Rat Astrocytes

This assay directly measures the ability of astrocytes to take up radiolabeled glycine from the extracellular environment and how this process is affected by MEGX.

Objective: To determine the effect of MEGX on GlyT1-mediated glycine uptake in a native glial cell system.

Methodology:

-

Astrocyte Culture Preparation:

-

Primary astrocyte cultures are established from the cerebral cortices of neonatal rats.

-

Cells are plated on poly-D-lysine-coated culture dishes and grown in a suitable medium (e.g., DMEM with 10% fetal bovine serum) until confluent.

-

The purity of the astrocyte culture is confirmed using glial fibrillary acidic protein (GFAP) immunocytochemistry.

-

-

Glycine Uptake Assay:

-

Astrocyte cultures are washed with a pre-warmed buffer (e.g., Krebs-Ringer-HEPES).

-

Cells are then incubated with a solution containing [¹⁴C]-labeled glycine at a defined concentration.

-

For experimental conditions, cells are co-incubated with [¹⁴C]-glycine and various concentrations of MEGX, lidocaine, or other metabolites.

-

The uptake is allowed to proceed for a short period (e.g., 10-20 minutes) at 37°C.

-

The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of [¹⁴C]-glycine taken up is normalized to the protein content of the cell lysate.

-

The inhibitory effect of MEGX is calculated as a percentage of the control (no inhibitor) glycine uptake.

-

Concentration-response curves can be generated to determine the IC₅₀ value of MEGX.

-

Electrophysiological Studies in GlyT1-Expressing Xenopus laevis Oocytes

This heterologous expression system allows for the specific study of GlyT1 function in isolation from other transporters and receptors.

Objective: To characterize the electrophysiological effects of MEGX on GlyT1-mediated currents.

Methodology:

-

Oocyte Preparation and GlyT1 Expression:

-

Oocytes are harvested from adult female Xenopus laevis frogs.

-

The oocytes are defolliculated, typically using collagenase treatment.

-

cRNA encoding for GlyT1 is injected into the cytoplasm of the oocytes.

-

The injected oocytes are incubated for several days to allow for the expression of the transporter on the cell membrane.

-

-

Two-Electrode Voltage Clamp (TEVC) Recordings:

-

An oocyte expressing GlyT1 is placed in a recording chamber and perfused with a standard frog Ringer's solution.

-

The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is held at a constant value (e.g., -60 mV).

-

Glycine is applied to the oocyte, which induces an inward current due to the co-transport of Na⁺ and Cl⁻ ions with glycine.

-

To test the effect of MEGX, the oocyte is pre-incubated with MEGX for a short period before the co-application of glycine and MEGX.

-

The inhibition of the glycine-induced current by MEGX is recorded and quantified.

-

-

Data Analysis:

-

The amplitude of the glycine-induced current in the presence of MEGX is compared to the control current (glycine alone).

-

The percentage of inhibition is calculated for different concentrations of MEGX to generate a concentration-response relationship and determine the IC₅₀.

-

Visualizations: Pathways and Workflows

Signaling Pathway of GlyT1 Inhibition by MEGX

Caption: Mechanism of MEGX inhibition of GlyT1 at the synapse.

Experimental Workflow: [¹⁴C]-Glycine Uptake Assay

Caption: Workflow for the radioactive glycine uptake assay.

Experimental Workflow: Xenopus Oocyte Electrophysiology

Caption: Workflow for electrophysiological recording in oocytes.

Conclusion and Future Directions

The inhibition of GlyT1 by this compound represents a significant finding, providing a potential molecular mechanism for the centrally mediated analgesic effects of systemic lidocaine. This interaction opens new avenues for research into the therapeutic potential of targeting the glycinergic system for pain management and other CNS disorders.

Future research should focus on:

-

Determining the precise kinetics and mode of inhibition of MEGX on GlyT1 (e.g., competitive, non-competitive, or mixed).

-

Conducting in vivo studies to correlate plasma and CNS concentrations of MEGX with GlyT1 occupancy and analgesic outcomes.

-

Investigating the structure-activity relationship of lidocaine metabolites to identify more potent and selective GlyT1 inhibitors.

-

Exploring the therapeutic potential of MEGX-like compounds for other conditions where GlyT1 inhibition is considered a viable strategy, such as schizophrenia and other psychiatric disorders.

This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of GlyT1 modulation and its therapeutic implications.

References

- 1. researchgate.net [researchgate.net]

- 2. Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression patterns of glycine transporters (xGlyT1, xGlyT2, and xVIAAT) in Xenopus laevis during early development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of glycine transporter-I as a novel mechanism for the treatment of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rapid uptake and degradation of glycine by astroglial cells in culture: synthesis and release of serine and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Redirecting [linkinghub.elsevier.com]

The Pharmacological Maze of Lidocaine's Afterlife: An In-depth Technical Guide to its Metabolites

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the pharmacological activity of lidocaine's primary metabolites, monoethylglycinexylidide (MEGX) and glycine (B1666218) xylidide (GX). It delves into their mechanisms of action, quantitative potency, toxicological profiles, and the experimental methodologies used to characterize them. This document aims to be an essential resource for professionals involved in the research and development of local anesthetics and antiarrhythmic drugs.

Executive Summary

Lidocaine (B1675312), a widely used local anesthetic and Class Ib antiarrhythmic agent, undergoes extensive hepatic metabolism, primarily by cytochrome P450 3A4 (CYP3A4) and CYP1A2 enzymes. This process yields two major active metabolites: this compound (MEGX) and glycine xylidide (GX). These metabolites are not mere byproducts; they possess their own distinct pharmacological and toxicological profiles that contribute significantly to the overall clinical effects and potential adverse reactions observed with lidocaine administration. Understanding the activity of these metabolites is crucial for a complete comprehension of lidocaine's therapeutic window and toxicity.

Lidocaine Metabolism: A Journey Through the Liver

The biotransformation of lidocaine is a sequential N-de-ethylation process occurring predominantly in the liver. The primary metabolic pathway can be visualized as follows:

Caption: The primary metabolic pathway of lidocaine in the liver.

Lidocaine is first metabolized to MEGX, which is then further de-ethylated to form GX. Both MEGX and GX retain pharmacological activity, though to varying degrees, before being hydrolyzed into inactive compounds and excreted by the kidneys.[1]

Pharmacological Activity: A Quantitative Comparison

The primary mechanism of action for lidocaine and its active metabolites is the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable tissues like neurons and cardiomyocytes.[2] The potency of this blockade varies among the parent drug and its metabolites.

While direct comparative IC50 or Kd values for MEGX and GX on sodium channels are not consistently reported in the literature, their relative potencies have been established through various studies.

| Compound | Relative Antiarrhythmic Potency (vs. Lidocaine) | Notes |

| Lidocaine | 100% | Reference compound. |

| This compound (MEGX) | 80 - 99%[3][4] | Possesses significant antiarrhythmic and convulsant effects. Its accumulation can contribute to both the therapeutic and toxic effects of prolonged lidocaine infusion. |

| Glycine Xylidide (GX) | 10 - 26%[5][6] | Less potent than lidocaine and MEGX, but can still contribute to the overall pharmacological effect, particularly with long-term lidocaine administration. |

It is important to note that one study used a concentration of 74 µmol/L of GX to induce a sufficient sodium channel block for kinetic analysis, although this does not represent an IC50 value.[7] Another study demonstrated that MEGX, at a concentration of 100 µM, can also inhibit hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, suggesting a potential secondary mechanism of action or off-target effect.[1]

Toxicological Profile: The Double-Edged Sword

The toxic effects of lidocaine and its metabolites are primarily manifested in the central nervous system (CNS) and the cardiovascular system. These effects are dose-dependent and are exacerbated by the accumulation of active metabolites during prolonged infusions or in patients with hepatic impairment.

Central Nervous System (CNS) Toxicity:

-

Symptoms: Drowsiness, dizziness, paresthesia, muscle twitching, and in severe cases, seizures and coma.

-

Mechanism: Blockade of sodium channels in inhibitory neurons in the CNS can lead to an initial phase of CNS excitation, followed by depression.

-

Metabolite Contribution: Both MEGX and GX are known to cross the blood-brain barrier and contribute to neurotoxicity.[4]

Cardiovascular Toxicity:

-

Symptoms: Bradycardia, hypotension, arrhythmias, and in severe cases, cardiovascular collapse.

-

Mechanism: Excessive blockade of cardiac sodium channels can depress myocardial contractility and conduction velocity.

-

Metabolite Contribution: MEGX, with its significant potency, is a major contributor to the cardiotoxicity of lidocaine.

A study in goat kids established that the mean plasma concentration of lidocaine and MEGX that produced convulsions were 13.59 µg/mL and 0.39 µg/mL, respectively, following intravenous infusion.[8]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the pharmacological activity of lidocaine and its metabolites.

Quantification of Lidocaine and its Metabolites in Biological Fluids

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is the gold-standard method for the simultaneous quantification of lidocaine, MEGX, and GX in plasma and other biological matrices due to its high sensitivity and specificity.

Workflow:

Caption: A typical workflow for the analysis of lidocaine and its metabolites by HPLC-MS/MS.

Detailed Protocol:

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard (e.g., a deuterated analog of lidocaine).

-

Precipitate proteins by adding 300 µL of cold acetonitrile or methanol.

-

Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.[3][9]

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile or methanol).[10][11]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

MS/MS Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode is standard.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for lidocaine, MEGX, GX, and the internal standard.

-

Assessment of Sodium Channel Blockade

Method: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents across the cell membrane, providing detailed information about the interaction of a drug with ion channels.

Workflow:

Caption: A simplified workflow for whole-cell patch-clamp experiments.

Detailed Protocol:

-

Cell Preparation: Use a cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.5 for cardiac studies).

-

Pipette and Solutions:

-

Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

The internal (pipette) solution typically contains (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

-

The external (bath) solution typically contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.[12][13]

-

-

Recording:

-

Establish a giga-ohm seal between the micropipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell at a negative holding potential (e.g., -100 mV) to ensure most sodium channels are in the resting state.

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

Perfuse the external solution containing different concentrations of lidocaine, MEGX, or GX and record the resulting inhibition of the sodium current.

-

-

Data Analysis:

-

Measure the peak sodium current at each drug concentration.

-

Plot the percentage of inhibition as a function of drug concentration and fit the data to a Hill equation to determine the IC50 value.

-

In Vivo Toxicity Assessment

Method: Acute Toxicity Study in Rodents

This type of study is used to determine the median lethal dose (LD50) and to observe the signs of toxicity of a substance.

General Protocol:

-

Animals: Use a standard rodent model, such as Sprague-Dawley rats or Swiss Webster mice.

-

Administration: Administer the test substance (lidocaine, MEGX, or GX) via the desired route (e.g., intravenous, intraperitoneal, or subcutaneous) at a range of doses.

-

Observation:

-

Continuously monitor the animals for a set period (e.g., the first 4 hours) for clinical signs of toxicity, including changes in behavior, respiratory distress, convulsions, and mortality.

-

Continue to observe the animals for up to 14 days for any delayed effects.

-

-

Data Collection:

-

Record the number of mortalities at each dose level.

-

Perform a gross necropsy on all animals at the end of the study to look for any organ abnormalities.

-

-

Data Analysis: Calculate the LD50 value using a statistical method such as the probit analysis.

Signaling Pathways

The primary signaling pathway affected by lidocaine and its active metabolites is the voltage-gated sodium channel signaling pathway.

Caption: The mechanism of action of lidocaine and its metabolites on the voltage-gated sodium channel.

Lidocaine and its metabolites bind to the intracellular side of the voltage-gated sodium channel, with a higher affinity for the open and inactivated states of the channel than the resting state. This state-dependent binding leads to a "use-dependent" block, where the degree of inhibition is greater in rapidly firing tissues. By blocking the influx of sodium ions, these compounds reduce the rate and magnitude of depolarization, slow nerve conduction, and decrease myocardial excitability.

Conclusion

The pharmacological activity of lidocaine's metabolites, MEGX and GX, is a critical factor in the overall clinical profile of the parent drug. Their significant sodium channel blocking activity contributes to both the therapeutic efficacy and the potential for toxicity. A thorough understanding of their quantitative potency, pharmacokinetics, and toxicological profiles is essential for the safe and effective use of lidocaine and for the development of new drugs in this class. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other local anesthetic metabolites.

Disclaimer: This document is intended for informational purposes for a professional audience and should not be considered as medical advice.

References

- 1. Local Anesthetic Inhibits Hyperpolarization-Activated Cationic Currents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Relationship between structure and sodium channel blockade by lidocaine and its amino-alkyl derivatives. [scholars.duke.edu]

- 3. Pharmacokinetics and safety of lidocaine and this compound in liposuction: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasma concentrations of this compound during and after breast augmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Hydrophobic Drug/Toxin Binding Sites in Voltage-Dependent K+ and Na+ Channels [frontiersin.org]

- 6. Pharmacological activity, metabolism, and pharmacokinetics of glycinexylidide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetics of interaction of the lidocaine metabolite glycylxylidide with the cardiac sodium channel. Additive blockade with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Simultaneous quantification of lidocaine and prilocaine in human plasma by LC-MS/MS and its application in a human pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Determination of lidocaine and its metabolites in human plasma by liquid chromatography in combination with tandem mass spectrometry]. | Sigma-Aldrich [sigmaaldrich.com]

- 11. orbi.uliege.be [orbi.uliege.be]

- 12. Protocol for whole-cell patch-clamp assay for HBV-mediated sodium influx in THP-1 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Monoethylglycinexylidide (MEGX): A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethylglycinexylidide (MEGX), also known as Norlidocaine, is the primary and pharmacologically active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine (B1675312).[1][2][3] It is formed in the liver through oxidative N-deethylation, a process primarily mediated by the cytochrome P450 enzyme, CYP3A4.[2][4][5] The rate of MEGX formation serves as a sensitive and valuable indicator of hepatic function and is particularly utilized in the assessment of liver disease severity and for monitoring liver function in transplant patients.[4][6][7] This document provides a detailed technical guide on the core physicochemical properties, metabolic pathways, and analytical methodologies related to MEGX.

Core Molecular and Chemical Properties

This compound is an amino acid amide resulting from the formal condensation of 2,6-dimethylaniline (B139824) and N-ethylglycine.[1][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈N₂O | [1][3] |

| Molecular Weight | 206.28 g/mol | [1][3] |

| IUPAC Name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | [1] |

| CAS Number | 7728-40-7 | [1] |

| Chemical Properties | White Solid | [3] |

Note: The hydrochloride salt of MEGX has a molecular formula of C₁₂H₁₉ClN₂O and a molecular weight of approximately 242.75 g/mol .[4][5]

Metabolic Pathway and Pharmacokinetics

MEGX is produced in the liver from lidocaine and is further metabolized into inactive compounds like glycine (B1666218) xylidide.[2] This metabolic cascade is a critical aspect of lidocaine's pharmacokinetics.

References

- 1. This compound | C12H18N2O | CID 24415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Lidocaine - Wikipedia [en.wikipedia.org]

- 3. This compound | 7728-40-7 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound formation measurement as a hepatic function test to assess severity of chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]